molecular formula C9H6N2O4S B8380342 Methyl 2-isothiocyanato-4-nitrobenzoate

Methyl 2-isothiocyanato-4-nitrobenzoate

Cat. No.: B8380342
M. Wt: 238.22 g/mol
InChI Key: WDVPHMDGSSIPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-isothiocyanato-4-nitrobenzoate is an organic compound featuring a nitro group (-NO₂) at the para position, an isothiocyanate (-NCS) group at the ortho position, and a methyl ester (-COOCH₃) substituent on a benzene ring. The isothiocyanate group is highly reactive, enabling applications in chemical synthesis (e.g., thiourea formation via nucleophilic addition), while the nitro and ester groups influence electronic and steric effects, modulating solubility and stability .

Properties

Molecular Formula

C9H6N2O4S

Molecular Weight

238.22 g/mol

IUPAC Name

methyl 2-isothiocyanato-4-nitrobenzoate

InChI

InChI=1S/C9H6N2O4S/c1-15-9(12)7-3-2-6(11(13)14)4-8(7)10-5-16/h2-4H,1H3

InChI Key

WDVPHMDGSSIPSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules based on functional groups, reactivity, and physical properties. Below is a detailed analysis:

Functional Group Analogues

2-Methoxy-4-nitrophenyl isothiocyanate (CAS: 190774-55-1)

  • Structure : Methoxy (-OCH₃) replaces the methyl ester in the target compound.
  • Properties : Melting point = 106–109°C; molecular weight = 210.21 g/mol.
  • Reactivity : The methoxy group is electron-donating, reducing the electrophilicity of the isothiocyanate compared to the electron-withdrawing ester in Methyl 2-isothiocyanato-4-nitrobenzoate. This difference may alter reaction kinetics in thiourea formation .

Methyl 2-isothiocyanato-4-(methylthio)butyrate (CAS: 21055-47-0) Structure: Contains a methylthio (-SCH₃) substituent instead of the nitro group. Properties: Molecular weight = 205.30 g/mol.

Nitro-Substituted Derivatives

2-Methyl-4-nitroimidazole

  • Structure : Imidazole ring with nitro and methyl substituents.
  • Properties : Lacks the isothiocyanate and ester groups, but the nitro group contributes to similar electron-deficient aromatic systems. Such compounds are often used in pharmaceuticals (e.g., antiparasitic agents), highlighting the nitro group’s role in bioactivity .

Properties: Volatile and lipophilic due to the ester group, with applications in fragrances and analgesics. The ester group in this compound may confer similar volatility but with reduced stability due to nitro-group-induced resonance effects .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Reactivity Notes
This compound* C₉H₆N₂O₄S 238.22 (calculated) -NCS, -NO₂, -COOCH₃ Not reported High reactivity due to -NCS and -NO₂
2-Methoxy-4-nitrophenyl isothiocyanate C₈H₆N₂O₃S 210.21 -NCS, -NO₂, -OCH₃ 106–109 Slower thiourea formation vs. ester analog
Methyl 2-isothiocyanato-4-(methylthio)butyrate C₇H₁₁NO₂S₂ 205.30 -NCS, -SCH₃, -COOCH₃ Not reported Enhanced solubility in organic solvents
Methyl salicylate C₈H₈O₃ 152.15 -COOCH₃, -OH -8 to -7 High volatility, low stability with acids

Physicochemical and Application Differences

  • Electronic Effects : The nitro group in this compound deactivates the benzene ring, directing electrophilic attacks to specific positions, whereas methoxy or methylthio substituents in analogs activate the ring .
  • Thermal Stability: Nitro-containing compounds often exhibit lower thermal stability compared to non-nitro analogs, necessitating careful handling during synthesis .
  • Biological Relevance: Isothiocyanates are known for antimicrobial properties, but the nitro group may introduce toxicity, limiting pharmaceutical use compared to safer analogs like methyl salicylate .

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